2-(6-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
CAS No.:
Cat. No.: VC15334870
Molecular Formula: C21H22N2O5S
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O5S |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 2-(6-methyl-1-benzofuran-3-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H22N2O5S/c1-15-2-7-19-16(14-28-20(19)12-15)13-21(24)22-17-3-5-18(6-4-17)29(25,26)23-8-10-27-11-9-23/h2-7,12,14H,8-11,13H2,1H3,(H,22,24) |
| Standard InChI Key | FGSBVFCBXBFZCK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Introduction
The compound 2-(6-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a synthetic organic molecule that combines elements of benzofuran and morpholine sulfonamide. Despite the lack of specific literature directly referencing this compound, its structure suggests potential applications in medicinal chemistry, particularly in areas such as anticancer or antimicrobial research. This article will explore the general properties and potential applications of similar compounds, providing insights into how such molecules are synthesized and evaluated.
Synthesis of Related Compounds
Synthesis of benzofuran derivatives often involves cyclization reactions. For example, the synthesis of 2-aroyl-3-methyl-5-bromobenzo[b]furan derivatives involves a one-step cyclization of appropriately substituted phenyl ethanones with α-bromo acetophenones in the presence of potassium carbonate . While specific synthesis details for 2-(6-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide are not available, similar compounds typically require careful selection of starting materials and conditions to achieve desired substitutions.
Biological Activity of Related Compounds
Benzofuran derivatives have shown promise in various biological assays. For instance, 2-aroyl benzofuran derivatives have been investigated for their antiproliferative activity and ability to inhibit tubulin polymerization, suggesting potential anticancer properties . Additionally, compounds with morpholine sulfonamide moieties have been explored for their antimicrobial and anticancer activities .
Potential Applications
Given the structural components of 2-(6-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide, it may exhibit biological activities similar to those of related compounds. These could include:
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Anticancer Activity: Benzofuran derivatives have shown antiproliferative effects, which could be enhanced by the sulfonamide moiety.
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Antimicrobial Activity: The morpholine sulfonamide part may contribute to antimicrobial properties, as seen in other sulfonamide-containing compounds.
Research Findings and Data
While specific data for 2-(6-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is not available, related compounds provide valuable insights:
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